molecular formula C12H13ClN4 B13118355 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13118355
M. Wt: 248.71 g/mol
InChI Key: QKFNDNBJDUUEKB-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound with the following chemical formula: C11H11ClN4. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which exhibit interesting biological activities . This compound features a fused triazolopyrazine ring system and a chlorobenzyl substituent.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors under specific conditions. detailed synthetic procedures are proprietary and may vary depending on the specific research or industrial context.

Industrial Production:: Industrial-scale production methods are typically confidential due to commercial interests. researchers have explored various synthetic pathways to access [1,2,4]triazolo[4,3-a]pyrazines, including this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the compound’s functional groups.

    Substitution: Substitution reactions may occur at the chlorobenzyl moiety.

    Cyclization: Intramolecular cyclization reactions are essential for forming the triazolopyrazine ring.

Common Reagents and Conditions::

    Cyclization: Cyclization reactions often involve Lewis acids or bases as catalysts.

    Substitution: Chlorine substitution can be achieved using nucleophilic aromatic substitution conditions.

Major Products:: The major product is the target compound itself, 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Materials Science: Its unique ring system may find applications in materials design.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes and receptors.

    Drug Discovery: Screening for potential therapeutic applications.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Pesticides and herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound with related heterocyclic structures to understand its uniqueness and potential advantages.

Remember that this overview provides a general understanding, and specific details may vary based on ongoing research and proprietary knowledge

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H13ClN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2

InChI Key

QKFNDNBJDUUEKB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CC3=CC(=CC=C3)Cl)CN1

Origin of Product

United States

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